1-Chloro-3-ethynyl-2,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-ethynyl-2,4-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with chlorine, ethynyl, and two fluorine atoms
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-ethynyl-2,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex, followed by thermal decomposition of the resulting diazonium salt . This process yields the desired compound with high specificity and efficiency.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in research and industry.
Analyse Chemischer Reaktionen
1-Chloro-3-ethynyl-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to yield alkenes or alkanes.
Coupling Reactions: The ethynyl group allows for coupling reactions, such as Sonogashira coupling, to form more complex aromatic structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce substituted aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-ethynyl-2,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-ethynyl-2,4-difluorobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing fluorine atoms and the ethynyl group influences its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, affecting their function and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-ethynyl-2,4-difluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-2,4-difluorobenzene: Lacks the ethynyl group, resulting in different reactivity and applications.
1-Ethynyl-2,4-difluorobenzene:
1-Chloro-4-ethynylbenzene: Contains a different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H3ClF2 |
---|---|
Molekulargewicht |
172.56 g/mol |
IUPAC-Name |
1-chloro-3-ethynyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H3ClF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |
InChI-Schlüssel |
FCDLVWOQTMWSPS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CC(=C1F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.